
6-(4-Aldehyde phenylphenyl) benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6- (4-aldehyde phenylphenyl) benzene is an organic compound characterized by the presence of an aldehyde group attached to a phenyl ring, which is further connected to another phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6- (4-aldehyde phenylphenyl) benzene typically involves the formylation of a biphenyl compound. One common method is the Vilsmeier-Haack reaction, where a biphenyl compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . Another approach involves the Friedel-Crafts acylation of biphenyl with an aldehyde precursor in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of 6- (4-aldehyde phenylphenyl) benzene may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of raw materials, reaction efficiency, and environmental considerations .
化学反应分析
Types of Reactions
6- (4-aldehyde phenylphenyl) benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in aqueous acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with fuming sulfuric acid, halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of 6- (4-carboxy phenylphenyl) benzene.
Reduction: Formation of 6- (4-hydroxy phenylphenyl) benzene.
Substitution: Formation of various substituted derivatives depending on the substituent introduced
科学研究应用
6- (4-aldehyde phenylphenyl) benzene has several applications in scientific research:
作用机制
The mechanism of action of 6- (4-aldehyde phenylphenyl) benzene involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and biochemical probes .
相似化合物的比较
6- (4-aldehyde phenylphenyl) benzene can be compared with other similar compounds such as:
Benzaldehyde: A simpler aldehyde with a single phenyl ring.
Biphenyl: Lacks the aldehyde functional group.
4-formylbiphenyl: Similar structure but with the aldehyde group in a different position.
The uniqueness of 6- (4-aldehyde phenylphenyl) benzene lies in its specific structural arrangement, which imparts distinct chemical and physical properties .
属性
分子式 |
C84H54O6 |
|---|---|
分子量 |
1159.3 g/mol |
IUPAC 名称 |
4-[4-[2,3,4,5,6-pentakis[4-(4-formylphenyl)phenyl]phenyl]phenyl]benzaldehyde |
InChI |
InChI=1S/C84H54O6/c85-49-55-1-13-61(14-2-55)67-25-37-73(38-26-67)79-80(74-39-27-68(28-40-74)62-15-3-56(50-86)4-16-62)82(76-43-31-70(32-44-76)64-19-7-58(52-88)8-20-64)84(78-47-35-72(36-48-78)66-23-11-60(54-90)12-24-66)83(77-45-33-71(34-46-77)65-21-9-59(53-89)10-22-65)81(79)75-41-29-69(30-42-75)63-17-5-57(51-87)6-18-63/h1-54H |
InChI 键 |
NAXNLJPWPUTCDS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C3=C(C(=C(C(=C3C4=CC=C(C=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C9=CC=C(C=C9)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


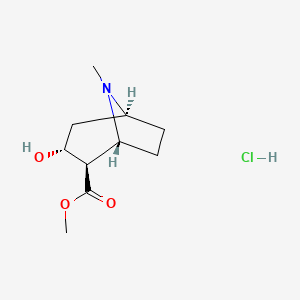
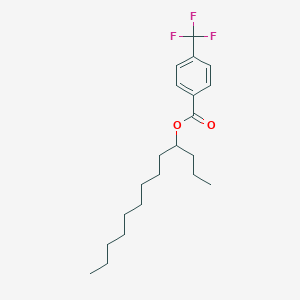

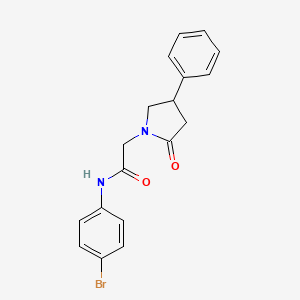
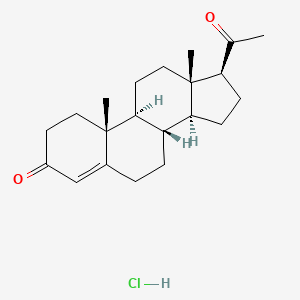
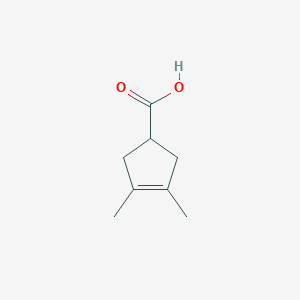
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)

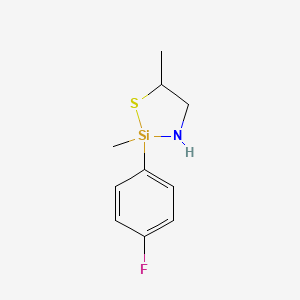
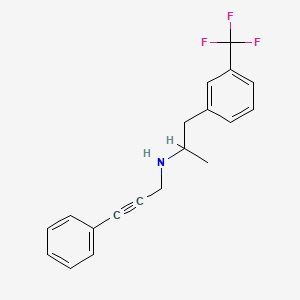
![(2S)-2-amino-1-[(1S,5R)-2-azabicyclo[3.1.0]hexan-2-yl]-2-(3-hydroxy-1-adamantyl)ethanone;hydrochloride](/img/structure/B13408766.png)
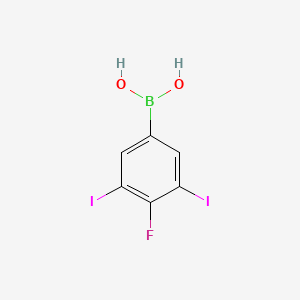
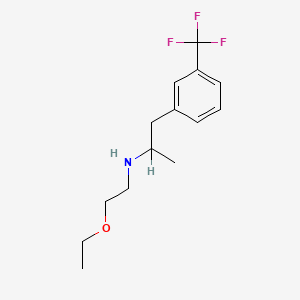
![2-[[[[(1,4-Dihydro-6-methyl-4-oxo-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoic Acid Methyl Ester](/img/structure/B13408782.png)
